Methyl 3-oxohex-4-enoate
Description
Methyl 3-oxohex-4-enoate is a methyl ester of 3-oxohex-4-enoic acid, characterized by a six-carbon chain with a ketone group at position 3 and a double bond at position 4. Structurally, it combines an α,β-unsaturated ester with a conjugated keto group, making it a versatile intermediate in organic synthesis. Such compounds are frequently employed in pharmaceuticals, fragrances, and as precursors for heterocyclic synthesis due to their electrophilic sites for Michael additions or cyclization reactions .
Properties
CAS No. |
37734-08-0 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 3-oxohex-4-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3-4H,5H2,1-2H3 |
InChI Key |
BBCWLSHRIURHSE-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)CC(=O)OC |
Canonical SMILES |
CC=CC(=O)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Inferred properties due to lack of direct data.
Research Findings and Structural Insights
- Ester Chain Length: Methyl esters (e.g., this compound) typically exhibit higher volatility and lower molecular weights than ethyl analogs, influencing their solubility and reactivity in nucleophilic acyl substitutions .
- Positional Effects: The conjugated keto and double bond in this compound enhance its electrophilicity, making it reactive in cycloadditions or aldol condensations. In contrast, (E)-3-Methyl-6-oxohex-2-enyl acetate’s distal keto group reduces conjugation, altering its chemical behavior .
- Applications: Ethyl 3-oxohex-4-enoate and related esters serve as intermediates in pharmaceutical synthesis (e.g., prostaglandin analogs). Methyl esters like 8-O-Acetylshanzhiside are used in pharmacological research and reference standards .
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